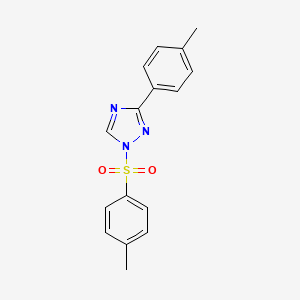![molecular formula C42H38O2P2 B12869474 (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dibenzo-dioxecine core and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a dibenzo-dioxecine precursor under controlled conditions. The reaction often requires the use of a base such as n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of the dibenzo-dioxecine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvents like N,N-dimethylformamide (DMF) are commonly used in the reaction medium to facilitate the process .
化学反应分析
Types of Reactions
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are often characterized by their enhanced stability and reactivity compared to the parent compound .
科学研究应用
Chemistry
In chemistry, (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is used as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis, particularly in reactions like hydrogenation and carbon-carbon coupling .
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a ligand for metal-based drugs is of interest. Metal-phosphine complexes have shown promise in anticancer research, and this compound could be a candidate for further investigation .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic transformations makes it a valuable tool for industrial chemists .
作用机制
The mechanism by which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects is primarily through its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications .
相似化合物的比较
Similar Compounds
Bis(diphenylphosphino)methane: Another diphosphine ligand with a simpler structure but similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis with a ferrocene backbone.
Bis(diphenylphosphino)ethane: Known for its flexibility and ability to form stable complexes with various metals.
Uniqueness
What sets (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) apart is its unique dibenzo-dioxecine core, which provides additional steric bulk and rigidity. This can lead to enhanced selectivity and stability in catalytic processes compared to simpler diphosphine ligands .
属性
分子式 |
C42H38O2P2 |
|---|---|
分子量 |
636.7 g/mol |
IUPAC 名称 |
(18-diphenylphosphanyl-4,17-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-25-27-37-39(41(31)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34)40-38(44-30-16-15-29-43-37)28-26-32(2)42(40)46(35-21-11-5-12-22-35)36-23-13-6-14-24-36/h3-14,17-28H,15-16,29-30H2,1-2H3 |
InChI 键 |
LWTIZHGRWSKLRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)OCCCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
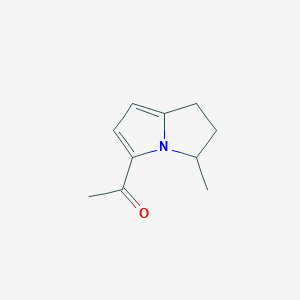
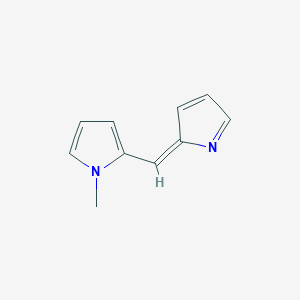
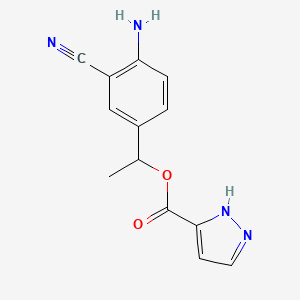

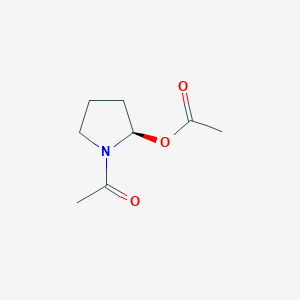
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
